molecular formula C22H15N5O3 B11473418 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11473418
M. Wt: 397.4 g/mol
InChI Key: ULXFKRVMRZAYPH-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, potential therapeutic applications, and toxicity profiles.

      Industry: Evaluate its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets.
    • Further studies are needed to understand its effects at the cellular and biochemical levels.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, we can compare it to related compounds with similar structural features.
    • For instance, explore compounds containing the 1,3-benzodioxole moiety or other pyrazolo-triazine derivatives.

    Remember that this compound’s uniqueness lies in its intricate structure and potential applications

    Properties

    Molecular Formula

    C22H15N5O3

    Molecular Weight

    397.4 g/mol

    IUPAC Name

    11-(1,3-benzodioxol-5-yl)-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

    InChI

    InChI=1S/C22H15N5O3/c1-13-19(14-5-3-2-4-6-14)21-24-23-20-16(27(21)25-13)9-10-26(22(20)28)15-7-8-17-18(11-15)30-12-29-17/h2-11H,12H2,1H3

    InChI Key

    ULXFKRVMRZAYPH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN2C3=C(C(=O)N(C=C3)C4=CC5=C(C=C4)OCO5)N=NC2=C1C6=CC=CC=C6

    Origin of Product

    United States

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